
1,1'-Azanediyldi(propan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-HYDROXYPROPYL)AMINO]PROPAN-1-OL is a versatile organic compound that belongs to the class of amino alcohols. It is characterized by the presence of both hydroxyl and amino functional groups, making it a valuable intermediate in various chemical reactions. This compound is commonly used in the synthesis of pharmaceuticals, cosmetics, and industrial products due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(1-HYDROXYPROPYL)AMINO]PROPAN-1-OL can be synthesized through several methods. One common approach involves the reaction of 1-chloropropan-2-ol with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of 1-[(1-HYDROXYPROPYL)AMINO]PROPAN-1-OL often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate the desired product. Industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-HYDROXYPROPYL)AMINO]PROPAN-1-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-[(1-HYDROXYPROPYL)AMINO]PROPAN-1-OL has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of surfactants, emulsifiers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[(1-HYDROXYPROPYL)AMINO]PROPAN-1-OL involves its interaction with specific molecular targets. The hydroxyl and amino groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the conformation of proteins, leading to various biological effects .
Comparison with Similar Compounds
Diisopropanolamine: A secondary amino compound with similar functional groups but different structural arrangement.
3-[bis(3-hydroxypropyl)amino]propan-1-ol: Another amino alcohol with a different substitution pattern.
3-aminopropan-1-ol: A primary amine with a hydroxyl group, structurally similar but with distinct chemical properties .
Uniqueness: 1-[(1-HYDROXYPROPYL)AMINO]PROPAN-1-OL is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
68810-31-1 |
|---|---|
Molecular Formula |
C6H15NO2 |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
1-(1-hydroxypropylamino)propan-1-ol |
InChI |
InChI=1S/C6H15NO2/c1-3-5(8)7-6(9)4-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
XQBZHSJBHHUNSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(NC(CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B11749018.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749022.png)
![[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749032.png)
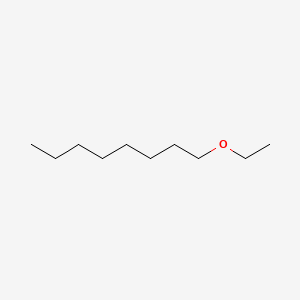
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749038.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749050.png)
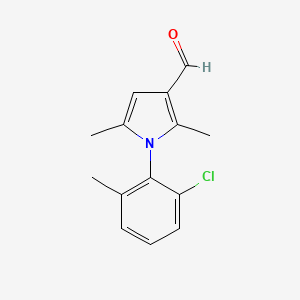
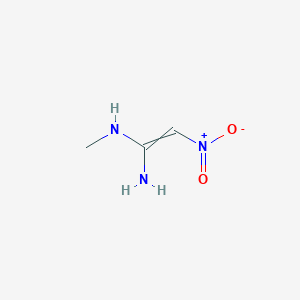
![benzyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749070.png)
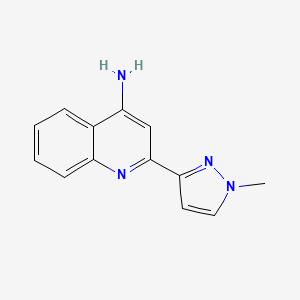
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749087.png)
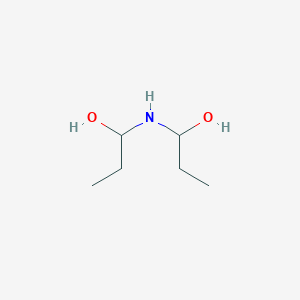
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749095.png)
